molecular formula C6H8ClNO B6209236 N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride CAS No. 2763906-65-4

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride

Cat. No. B6209236
CAS RN: 2763906-65-4
M. Wt: 145.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl Chloride, also known as EPOC, is an organic compound belonging to the class of carbamoyl chlorides. It is a colorless liquid with a boiling point of 97-98°C, a melting point of -21°C, and a density of 1.01 g/cm3. EPOC is soluble in water and other polar solvents, and is highly reactive.

Scientific Research Applications

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including peptides and amines. It is also used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is an electrophilic reagent, which means that it reacts with electron-rich molecules, such as amines, alcohols, and carboxylic acids. The reaction occurs through a nucleophilic addition mechanism, in which the electrophilic N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride molecule attacks the electron-rich molecule, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has been studied for its potential biochemical and physiological effects. In studies conducted on rats, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride was found to reduce inflammation and improve wound healing. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride was found to have antifungal, antibacterial, and antiviral properties. However, further research is needed to determine the exact biochemical and physiological effects of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride has several advantages for lab experiments. It is a highly reactive compound, which makes it useful for synthesizing a wide range of organic compounds. In addition, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is soluble in polar solvents, which makes it easy to use in a variety of laboratory conditions. However, N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is also a highly reactive compound, which can lead to unwanted side reactions and product contamination.

Future Directions

There are several potential future directions for research on N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride. One potential area of research is to further explore the biochemical and physiological effects of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride. Another area of research is to develop methods for synthesizing N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential uses of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Methods

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is synthesized through the reaction of ethyl chloroformate with prop-2-yn-1-ol in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as DMF or acetonitrile, at a temperature of 40-60°C. The reaction produces a solution of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride and sodium chloride, which can be separated by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves the reaction of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride with thionyl chloride.", "Starting Materials": [ "N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride", "Thionyl chloride" ], "Reaction": [ "Add N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride" ] }

CAS RN

2763906-65-4

Product Name

N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride

Molecular Formula

C6H8ClNO

Molecular Weight

145.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.